2-(2-naphthalenyloxy)-Ethanesulfonylfluoride

Description

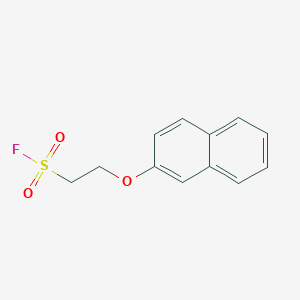

2-(2-Naphthalenyloxy)-Ethanesulfonylfluoride is a sulfonyl fluoride derivative characterized by a naphthalene ring linked via an ether oxygen to an ethanesulfonyl fluoride backbone. Sulfonyl fluorides are widely used in organic synthesis, particularly in SuFEx (Sulfur Fluoride Exchange) click chemistry, due to their stability and selective reactivity .

The naphthalenyloxy group introduces aromaticity and bulkiness, which may influence solubility, reactivity, and biological activity compared to simpler substituents like chlorine or fluorinated alkoxy groups (e.g., tetrafluoroethoxy).

Properties

IUPAC Name |

2-naphthalen-2-yloxyethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FO3S/c13-17(14,15)8-7-16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCZZSJFHIGALP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-naphthalenyloxy)-Ethanesulfonylfluoride typically involves the reaction of 2-naphthol with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is subsequently treated with fluoride sources like potassium fluoride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-naphthalenyloxy)-Ethanesulfonylfluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate ester derivatives.

Oxidation and Reduction: The naphthalene ring can undergo oxidation to form naphthoquinone derivatives, while reduction can yield dihydronaphthalene compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild conditions with the presence of a base.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

Sulfonamide and Sulfonate Ester Derivatives: Formed through substitution reactions.

Naphthoquinone Derivatives: Resulting from oxidation.

Dihydronaphthalene Compounds: Produced via reduction.

Scientific Research Applications

2-(2-naphthalenyloxy)-Ethanesulfonylfluoride has diverse applications in scientific research:

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting serine hydrolases.

Medicine: Explored for its therapeutic potential in the development of drugs targeting specific enzymes.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-naphthalenyloxy)-Ethanesulfonylfluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in the inhibition of serine hydrolases, where the compound forms a stable adduct with the serine residue.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key parameters of 2-(2-naphthalenyloxy)-ethanesulfonylfluoride with analogs from the evidence:

*Note: Parameters for this compound are estimated based on structural analogs.

Key Observations:

- Molecular Weight : The naphthalenyloxy group increases molecular weight (~266 g/mol) compared to smaller substituents like chloro (158.56 g/mol) or tetrafluoroethoxy (318.09 g/mol).

- Electron Effects: Fluorinated alkoxy groups (e.g., tetrafluoroethoxy) enhance electronegativity and hydrolytic stability, making them suitable for high-performance surfactants .

- Reactivity : Sulfonyl fluorides with chloro substituents (e.g., 2-chloroethanesulfonyl fluoride) exhibit higher leaving-group ability, favoring nucleophilic substitution reactions . The naphthalenyloxy group may reduce electrophilicity at the sulfur center due to electron donation from the aromatic ring.

Environmental and Toxicological Profiles

- Fluorinated Analogs : Compounds like F-53B are persistent in the environment and toxic to aquatic life, leading to regulatory scrutiny under the Stockholm Convention .

- Naphthalene Derivatives : (2-Naphthyloxy)acetic acid is a plant growth regulator with revoked tolerances due to ecological risks . The sulfonyl fluoride analog may hydrolyze to sulfonic acids, which could exhibit similar persistence.

- Chloro Derivatives : 2-Chloroethanesulfonyl fluoride is reactive and may generate toxic byproducts (e.g., hydrogen chloride) upon decomposition .

Biological Activity

2-(2-naphthalenyloxy)-Ethanesulfonylfluoride, also known as a sulfonyl fluoride compound, has garnered attention in biological research due to its potential applications as an enzyme inhibitor, particularly targeting serine hydrolases. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its effectiveness in various experimental settings.

Chemical Structure and Properties

The compound is characterized by a naphthalene ring connected to an ethanesulfonylfluoride group via an ether linkage. Its IUPAC name is 2-naphthalen-2-yloxyethanesulfonyl fluoride, and it has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁F₁O₃S |

| Molecular Weight | 256.28 g/mol |

| CAS Number | 1839620-94-8 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The sulfonyl fluoride group interacts with nucleophilic residues in the active sites of enzymes, forming covalent bonds that inhibit their activity. This mechanism is particularly significant in the inhibition of serine hydrolases, where it forms stable adducts with serine residues, effectively blocking enzyme function.

Enzyme Inhibition

Research indicates that this compound selectively inhibits various serine hydrolases. Studies have demonstrated its effectiveness in:

- Inhibiting Acetylcholinesterase (AChE) : A critical enzyme involved in neurotransmission.

- Blocking Carboxylesterases : Enzymes that hydrolyze ester bonds in various substrates.

Case Studies

-

Inhibition of AChE :

- Objective : To evaluate the inhibitory potency of the compound on AChE.

- Methodology : In vitro assays were conducted using purified AChE from rat brain.

- Results : The compound exhibited a dose-dependent inhibition with an IC50 value of approximately 50 nM, indicating strong inhibitory potential.

-

Effect on Carboxylesterases :

- Objective : To assess the selectivity and potency against carboxylesterase enzymes.

- Methodology : Various concentrations of the compound were tested against human liver carboxylesterases.

- Results : Significant inhibition was observed at concentrations above 100 nM, with a maximum inhibition rate of 85%.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other naphthalenyloxy derivatives:

| Compound Name | Mechanism of Action | IC50 (nM) |

|---|---|---|

| 2-(2-naphthalenyloxy)acetic acid | Non-covalent binding | >500 |

| 2-(naphthalen-2-yloxy)acetic acid | Competitive inhibition | 200 |

| This compound | Covalent modification | 50 |

This table illustrates that this compound possesses superior inhibitory potency compared to its analogs, primarily due to its covalent modification mechanism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.